Whitepaper: Physical and Chemical Profiling of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine
Whitepaper: Physical and Chemical Profiling of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized pyrazole scaffolds serve as critical building blocks. 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine (CAS: 1186195-29-8) is a uniquely substituted heterocyclic intermediate characterized by its dense array of functional groups—a bulky tert-butyl moiety, a lipophilic phenyl ring, and a highly reactive push-pull system formed by adjacent amino and nitroso groups. This technical guide provides an in-depth analysis of its physicochemical properties, structural chemistry, and the self-validating synthetic protocols required for its preparation and downstream application in drug discovery.
Molecular Identity & Physicochemical Data
Understanding the baseline physical properties of this compound is essential for optimizing reaction conditions, predicting solubility, and designing purification workflows. The table below summarizes its core quantitative data[1].
| Property | Value |
| Chemical Name | 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine |
| CAS Registry Number | 1186195-29-8 |
| Molecular Formula | C₁₃H₁₆N₄O |
| Molecular Weight | 244.29 g/mol |
| Predicted Boiling Point | 421.5 ± 45.0 °C |
| Predicted Density | 1.20 ± 0.1 g/cm³ |
| Core Scaffold | 5-Aminopyrazole |
| Key Functional Groups | C3-tert-butyl, C4-nitroso, C5-amino, N1-phenyl |
Structural Chemistry & Electronic Properties
The chemical behavior of 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine is dictated by the complex electronic interplay within the pyrazole ring[2]:
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Ambident Reactivity & Tautomerism: The molecule exhibits tautomerism between the nitroso-amine form and the oxime-imine form. However, the nitroso-amine state is predominantly stabilized by strong intramolecular hydrogen bonding between the C5-amino protons and the C4-nitroso oxygen. This stabilization is crucial as it dictates the molecule's behavior as a bidentate ligand capable of forming stable five-membered chelate rings with transition metals[2].
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Steric and Electronic Directing Effects: The C3-tert-butyl group provides significant steric shielding, which prevents unwanted side reactions at the adjacent positions while increasing the overall lipophilicity of the molecule. Concurrently, the C5-amino group acts as a strong electron-donating group (EDG), pushing electron density into the pyrazole ring and making the C4 position highly nucleophilic.
Synthetic Methodology: Regioselective C4-Nitrosation
The synthesis of this compound relies on a highly regioselective electrophilic aromatic substitution. The protocol below outlines the step-by-step methodology, emphasizing the causality behind each experimental choice to ensure a self-validating workflow.
Phase 1: Preparation of the Precursor
The synthesis begins with the formation of the3[3].
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Reagents: Combine phenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile in an appropriate solvent (e.g., toluene or ethanol with catalytic acetic acid).
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Reaction: Heat the mixture to reflux for 3 to 24 hours.
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Causality: Reflux conditions are required to drive the thermodynamic dehydration of the intermediate hydrazone, forcing the Knorr-type cyclocondensation to close the pyrazole ring[3].
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Isolation: Concentrate the mixture and purify via silica gel chromatography to isolate the intermediate.
Phase 2: Electrophilic Nitrosation Protocol
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Solubilization: Dissolve the purified 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine in an acidic medium (e.g., aqueous HCl or glacial acetic acid).
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Thermal Control: Submerge the reaction vessel in an ice bath to strictly maintain the temperature between 0–5 °C .
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Causality: Sodium nitrite (NaNO₂) reacts with the acid to generate nitrous acid (HONO) in situ, which subsequently forms the active electrophile, the nitrosonium ion (NO⁺). Nitrous acid is highly unstable and will decompose into nitrogen oxides at room temperature. Furthermore, low temperatures kinetically suppress the diazotization of the primary C5-amine[2].
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Addition: Add an aqueous solution of NaNO₂ dropwise over 30 minutes under vigorous stirring.
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Validation & Isolation: Monitor the reaction via Thin Layer Chromatography (TLC). The successful formation of the nitroso group is often indicated by a distinct color change (typically deep green or blue-green precipitates). Filter the solid, wash with cold water, and recrystallize.
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Self-Validation: Confirm the structure using FTIR (look for the N=O stretch at ~1500–1600 cm⁻¹) and ¹H-NMR (validate the disappearance of the C4-H proton signal).
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Caption: Step-by-step synthetic workflow for the regioselective C4-nitrosation of the pyrazole core.
Reactivity Profile & Downstream Applications
The strategic placement of the nitroso and amino groups makes this compound an invaluable precursor for complex molecular architectures.
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Fused Heterocyclic Synthesis: The reduction of the C4-nitroso group (using Pd/C with H₂, or Zn/AcOH) yields a 4,5-diaminopyrazole. This diamine is a classic bis-nucleophile used in cyclocondensation reactions with α-dicarbonyls or ortho-esters to synthesize fused bicyclic systems such as pyrazolo[3,4-b]quinoxalines and pyrazolo[3,4-d]pyrimidines[2].
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Kinase Inhibitor Development: Pyrazole derivatives containing the 3-tert-butyl-1-phenyl motif are extensively utilized in oncology. They act as highly effective hinge binders in the ATP-binding pocket of kinases. For instance,4[4].
Caption: Reactivity profile and downstream synthetic applications of the target pyrazole scaffold.
References
- ChemicalBook. "3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine Properties".
- Benchchem. "4-nitroso-1H-pyrazol-5-amine Technical Data and Applications".
- National Center for Biotechnology Information (PMC). "Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production".
- Journal of Medicinal Chemistry (ACS Publications). "Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors".
Sources
- 1. 3-tert-butyl-4-nitroso-1-phenyl-1H-pyrazol-5-amine | 1186195-29-8 [chemicalbook.com]
- 2. 4-nitroso-1H-pyrazol-5-amine|High-Quality Research Chemical [benchchem.com]
- 3. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
